2-methyl-N-phenyl-propanehydrazide
CAS No.:
Cat. No.: VC16390798
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O |
|---|---|
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 2-methyl-N-phenylpropanehydrazide |
| Standard InChI | InChI=1S/C10H14N2O/c1-8(2)10(13)12(11)9-6-4-3-5-7-9/h3-8H,11H2,1-2H3 |
| Standard InChI Key | JUTMSBPKIXTSNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)N(C1=CC=CC=C1)N |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
2-Methyl-N-phenyl-propanehydrazide features a propane backbone with a methyl group (-CH) at the second carbon and a phenylhydrazide group (-NH-NH-CH) at the terminal position. X-ray crystallography of analogous hydrazides demonstrates that the propenone–hydrazide unit forms dihedral angles of 21.62° and 72.83° with terminal and central aromatic rings, respectively . These angular configurations facilitate intermolecular interactions such as N–H⋯O and C–H⋯π hydrogen bonding, which stabilize crystal packing .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 178.23 g/mol | |
| Density | 1.082 g/cm³ | |
| Boiling Point | 245.7°C at 760 mmHg | |
| Flash Point | 91.6°C |
Spectral Data
Fourier-transform infrared (FT-IR) spectroscopy of related hydrazides reveals characteristic N–H stretching vibrations at 3200–3300 cm⁻¹ and C=O stretches at 1650–1700 cm⁻¹. Nuclear magnetic resonance (NMR) spectra typically show phenyl proton signals at 6.8–7.5 ppm (aromatic region) and methyl group protons at 1.0–1.5 ppm.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The standard synthesis involves condensing 2-methylpropanoic acid (isobutyric acid) with phenylhydrazine under acidic conditions:
Optimized protocols use ethanol or acetic acid as solvents, with catalytic sulfuric acid, under reflux for 2–4 hours . A 2018 patent describing a related compound, 2-methyl-1-phenyl-1-propanol, highlights the use of magnesium and chlorobenzene in tetrahydrofuran (THF), achieving 87% yield after hydrolysis and distillation .
Industrial Scalability
Large-scale production requires solvent recovery systems to minimize waste. For example, the patent CN109020784A details a closed-loop process where magnesium residues are filtered and reused, reducing raw material costs by 15–20% .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The hydrazide group (-NH-NH) acts as a nucleophile, reacting with carbonyl compounds like acetophenone to form hydrazones. In one study, refluxing 2-methyl-N-phenyl-propanehydrazide with acetophenone in ethanol produced a hydrazone derivative with a melting point of 380–381 K .
Oxidation and Reduction
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Oxidation: Treatment with mild oxidizing agents (e.g., iodine) yields diazenes, which are intermediates in dye synthesis.
-
Reduction: Catalytic hydrogenation cleaves the N–N bond, generating aniline derivatives.
Applications in Medicinal Chemistry
Antimicrobial Activity
Hydrazide derivatives exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to their ability to disrupt cell wall synthesis. Structure-activity relationship (SAR) studies indicate that electron-withdrawing substituents on the phenyl ring enhance potency.
Recent Advances and Future Directions
Crystal Engineering
A 2024 study utilizing single-crystal X-ray diffraction identified disorder in the 2-methylpropyl group, occupying two sites with 53.3% and 46.7% probabilities . This structural flexibility could be exploited to design co-crystals with enhanced solubility.
Green Synthesis
Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 80%, offering an energy-efficient alternative to conventional methods.
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